Lithocholic Acid

Description

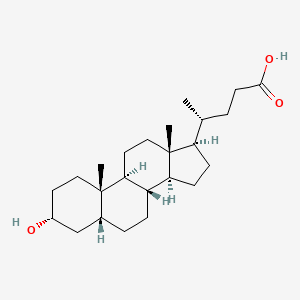

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-HVATVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020779 | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |

CAS No. |

434-13-9 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LITHOCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QU0I8393U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Lithocholic Acid Metabolism by the Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in host physiology and pathophysiology.[1][2] Historically considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its multifaceted roles in regulating host metabolic and inflammatory pathways.[2][3] This technical guide provides a comprehensive overview of LCA metabolism by the gut microbiota, detailing the enzymatic processes, responsible microorganisms, and the subsequent impact on host signaling. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial host-microbe interaction.

Core Metabolic Pathways

The journey of this compound begins with primary bile acids synthesized in the liver. Cholesterol is converted into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2] These are then conjugated to either glycine or taurine before being secreted into the gut. In the intestinal lumen, a series of microbial enzymatic transformations occur, leading to the formation of LCA and its derivatives.

Deconjugation: The Gateway Reaction

The initial and rate-limiting step in the metabolism of conjugated primary bile acids is deconjugation, catalyzed by bile salt hydrolases (BSHs) expressed by a wide range of gut bacteria.[4][5] This reaction cleaves the amide bond, releasing the unconjugated bile acid and the amino acid moiety.

7α-dehydroxylation: Formation of this compound

Unconjugated chenodeoxycholic acid (CDCA) is the direct precursor to this compound. The key transformation is the removal of the hydroxyl group at the 7α position, a reaction known as 7α-dehydroxylation.[2][6] This multi-step enzymatic process is primarily carried out by a specialized group of anaerobic bacteria, most notably from the Clostridium and Eubacterium genera.[2] The bile acid-inducible (bai) operon encodes the suite of enzymes necessary for this transformation.[7]

Further Metabolism of this compound

LCA is not an inert end-product and can be further metabolized by the gut microbiota into a variety of derivatives, each with distinct biological activities. These transformations primarily involve oxidation and isomerization reactions catalyzed by hydroxysteroid dehydrogenases (HSDHs).

-

3-oxo-LCA: Oxidation of the 3α-hydroxyl group of LCA by 3α-HSDH results in the formation of 3-oxo-lithocholic acid (3-oxo-LCA).[8]

-

iso-LCA: Subsequent reduction of 3-oxo-LCA by 3β-HSDH can lead to the formation of iso-lithocholic acid (iso-LCA), the 3β-epimer of LCA.

-

allo-LCA: Another derivative, allo-lithocholic acid (allo-LCA), can also be formed through the action of gut microbial enzymes.

Quantitative Data on LCA Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound by the gut microbiota.

| Parameter | Value | Reference |

| Conversion of CDCA to LCA | ||

| Conversion Rate in Normal Subjects (2 hr incubation) | 80% | [6] |

| Concentrations in Human Cecum | ||

| Total 3α-hydroxy bile acid concentration | 0.4 ± 0.2 mM | [9] |

| This compound (% of total bile acids) | 26 ± 10% | [1][9] |

| Chenodeoxycholic acid (% of total bile acids) | 7 ± 8% | [1][9] |

| Physiological Concentration of LCA | ||

| Total BA pool | 1,300–3,650 mg | [3] |

| Physiological concentration of LCA | ~50–150 mg | [3] |

Host Signaling Pathways Modulated by LCA

This compound and its derivatives are potent signaling molecules that interact with several host nuclear and G-protein coupled receptors, thereby influencing a wide range of physiological processes.

-

Farnesoid X Receptor (FXR): While CDCA is a potent FXR agonist, LCA's role is more complex, with some studies suggesting it can act as an antagonist or a weak partial agonist. Activation of intestinal FXR can, in turn, influence the composition of the gut microbiota and promote LCA production.[3]

-

Pregnane X Receptor (PXR): LCA and its derivative 3-keto-LCA are known agonists of PXR. PXR activation in the intestine can induce the expression of genes involved in detoxification and transport of xenobiotics.

-

Vitamin D Receptor (VDR): LCA is an agonist for VDR, and this interaction is implicated in maintaining intestinal barrier function and modulating immune responses.

-

Takeda G-protein coupled Receptor 5 (TGR5): LCA is a potent agonist of TGR5, a membrane receptor expressed in various cell types, including enteroendocrine L-cells. TGR5 activation by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.

Experimental Protocols

This section provides an overview of key experimental protocols for studying LCA metabolism.

Anaerobic Culturing of Bile Acid-Metabolizing Bacteria

-

Objective: To cultivate anaerobic gut bacteria capable of bile acid transformations.

-

Methodology:

-

Prepare an anaerobic growth medium, such as Brain Heart Infusion (BHI) or specific formulations for gut anaerobes, supplemented with bile acids of interest (e.g., CDCA).

-

Use anaerobic chambers or jars with gas packs to create an oxygen-free environment (e.g., 80% N₂, 10% CO₂, 10% H₂).

-

Inoculate the medium with fecal samples or isolated bacterial strains.

-

Incubate at 37°C for a specified period (e.g., 24-72 hours).

-

Monitor bacterial growth and collect samples for bile acid analysis.

-

In Vitro Bile Salt Hydrolase (BSH) Activity Assay

-

Objective: To quantify the deconjugation of bile salts by bacterial cultures or purified enzymes.

-

Qualitative Plate Assay:

-

Prepare MRS agar plates supplemented with 0.5% (w/v) of a specific conjugated bile salt (e.g., taurochenodeoxycholic acid - TCDCA) and 0.37 g/L CaCl₂.

-

Inoculate the plates with the bacterial strain of interest.

-

Incubate anaerobically at 37°C for 48-72 hours.

-

Observe for the formation of a precipitation zone (halo) around the bacterial growth, indicating BSH activity.[10]

-

-

Quantitative Assay (HPLC or LC-MS/MS):

-

Incubate bacterial cell lysates or purified BSH enzyme with a known concentration of a conjugated bile salt in a suitable buffer (e.g., phosphate buffer, pH 6.2).[11]

-

Stop the reaction at various time points by adding an acid (e.g., HCl).[11]

-

Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the amount of deconjugated bile acid produced.[10][12]

-

In Vitro 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Activity Assay

-

Objective: To measure the activity of enzymes involved in the initial steps of 7α-dehydroxylation.

-

Methodology:

-

Prepare a reaction mixture containing the bacterial cell extract or purified 7α-HSDH, a bile acid substrate (e.g., cholic acid or chenodeoxycholic acid), and a cofactor (NAD⁺ or NADP⁺).

-

Incubate the mixture at an optimal temperature and pH (e.g., 37°C, pH 7.5-8.5).[13]

-

Monitor the change in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.

-

Calculate the enzyme activity based on the rate of NAD(P)H formation.

-

LC-MS/MS Analysis of this compound and its Metabolites

-

Objective: To identify and quantify LCA and its derivatives in biological samples.

-

Sample Preparation:

-

For fecal samples, homogenize in a solvent like methanol.[14]

-

For serum or plasma, perform protein precipitation with a solvent like acetonitrile.[15][16]

-

Centrifuge to remove solids and transfer the supernatant.

-

The supernatant may be dried and reconstituted in a suitable solvent for injection.[16]

-

-

LC-MS/MS Conditions:

-

Use a reverse-phase C18 column for chromatographic separation.[15][17]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol/acetonitrile).[15][17]

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).[15][18]

-

Conclusion

The metabolism of this compound by the gut microbiota is a complex and highly regulated process with profound implications for host health. A detailed understanding of the enzymatic pathways, the key microbial players, and the resulting host-signaling events is crucial for the development of novel therapeutic strategies targeting the gut microbiome. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this exciting and rapidly evolving field.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]

- 4. Novel Insights into the Human Gut Microbially Conjugated Bile Acids: The New Diversity of the Amino Acid-Conjugated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gut-restricted this compound analog as an inhibitor of gut bacterial bile salt hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transformation of chenodeoxycholic acid and ursodeoxycholic acid by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrostatic Interactions Dictate Bile Salt Hydrolase Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Structural and functional characterization of a novel acidophilic 7α‐hydroxysteroid dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 17. Sigma-Aldrich [sigmaaldrich.com]

- 18. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithocholic acid (LCA), a secondary bile acid, stands at the critical intersection of host and microbial metabolism. Synthesized from the primary bile acid chenodeoxycholic acid (CDCA) exclusively by the gut microbiota, LCA is not merely a byproduct of digestion but a potent signaling molecule with pleiotropic effects on host physiology. Its involvement in the activation of key nuclear receptors such as the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the G-protein coupled receptor TGR5 positions it as a significant modulator of inflammatory, metabolic, and cellular proliferative pathways. Consequently, understanding the dynamics of its formation is paramount for drug development and for deciphering the etiology of various enterohepatic and systemic diseases. This guide provides a comprehensive technical overview of the formation of LCA, contrasting the hepatic synthesis of its primary precursor with its subsequent microbial transformation. It details the enzymatic processes, the key microbial players, quantitative data on bile acid concentrations, and the intricate signaling pathways governed by LCA. Furthermore, it furnishes detailed experimental protocols for the quantification and functional analysis of the metabolic pathways described.

Primary vs. Secondary Bile Acid Synthesis: The Genesis of this compound

The journey to this compound begins with the hepatic synthesis of primary bile acids from cholesterol. This process is a cornerstone of cholesterol homeostasis. The subsequent conversion to secondary bile acids is an exclusive function of the gut microbiome, highlighting the critical role of the host-microbe symbiosis in shaping the bile acid pool.

Hepatic Formation of the Primary Bile Acid Precursor: Chenodeoxycholic Acid (CDCA)

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver through a series of enzymatic reactions. The classical (or neutral) pathway, which is quantitatively the most important, is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) . An alternative (or acidic) pathway also exists, initiated by sterol 27-hydroxylase (CYP27A1) . Prior to their secretion into the bile, these primary bile acids are conjugated with either glycine or taurine, increasing their solubility and preventing their passive reabsorption in the biliary tract and small intestine.

Microbial Formation of the Secondary Bile Acid: this compound (LCA)

Upon reaching the distal ileum and colon, conjugated primary bile acids are subject to modification by the resident gut microbiota. The formation of LCA from CDCA is a two-step process:

-

Deconjugation: The glycine or taurine moiety is removed from the conjugated CDCA by bile salt hydrolases (BSH) , enzymes that are widespread among gut bacteria. This step is a prerequisite for subsequent modifications.

-

7α-dehydroxylation: The hydroxyl group at the C-7 position of the steroid nucleus of CDCA is removed by a multi-step enzymatic pathway encoded by the bile acid inducible (bai) operon . This is the key step in the formation of LCA. This enzymatic machinery is present in a limited number of gut anaerobes, primarily belonging to the Clostridium genus.

Quantitative Data on Bile Acid Concentrations

The concentrations of primary and secondary bile acids vary significantly across different bodily compartments. The following table summarizes representative concentrations of key bile acids in human feces, cecal content, and serum.

| Bile Acid | Fecal Concentration (µmol/g dry weight) | Cecal Content Concentration (mM) | Serum Concentration (ng/mL) |

| Cholic Acid (CA) | Variable, often low | 0.036 ± 0.054[1][2] | Variable |

| Chenodeoxycholic Acid (CDCA) | Variable, often low | 0.042 ± 0.048[1][2] | Variable |

| Deoxycholic Acid (DCA) | High | 0.204 ± 0.096[1][2] | Variable |

| This compound (LCA) | High | 0.156 ± 0.06[1][2] | Variable |

Note: Concentrations can vary widely between individuals due to diet, genetics, and gut microbiome composition. The data presented are illustrative.

Studies have shown that in normal subjects, approximately 80% of chenodeoxycholic acid can be 7-dehydroxylated to this compound during a 2-hour incubation with fecal flora[3].

Key Microbial Players in this compound Formation

A specialized consortium of gut bacteria is responsible for the 7α-dehydroxylation of CDCA. The most well-characterized of these belong to the Clostridium genus, including:

These bacteria possess the multi-enzyme bai operon necessary for this complex biochemical transformation.

Signaling Pathways Modulated by this compound

LCA is a potent signaling molecule that activates several receptors, thereby influencing a wide range of physiological processes.

Vitamin D Receptor (VDR) Signaling

LCA is a known ligand for the Vitamin D Receptor (VDR). Upon binding, LCA induces a conformational change in VDR, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. This pathway is implicated in the regulation of calcium homeostasis, immune responses, and the expression of detoxification enzymes like CYP3A4.[3][7][8][9]

Pregnane X Receptor (PXR) Signaling

LCA also serves as a ligand for the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. Activation of PXR by LCA leads to the upregulation of genes involved in the detoxification and transport of bile acids and other xenobiotics, including CYP3A4 and various transporters.[10][11][12][13][14] This represents a feedback mechanism to mitigate the potential toxicity of high LCA concentrations.

TGR5 Signaling

TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1) is a cell surface receptor that is potently activated by LCA. TGR5 activation initiates a G-protein-mediated signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of downstream effectors such as Protein Kinase A (PKA). This pathway is involved in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[15][16][17][18][19]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pnas.org [pnas.org]

- 4. In vitro and in vivo characterization of Clostridium scindens bile acid transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Intestinal Bile Acid 7α-Dehydroxylation by Clostridium scindens Associated with Protection from Clostridium difficile Infection in a Gnotobiotic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ‘in vivo lifestyle’ of bile acid 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and bile acid metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound DECREASES EXPRESSION OF UGT2B7 IN CACO-2 CELLS: A POTENTIAL ROLE FOR A NEGATIVE FARNESOID X RECEPTOR RESPONSE ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical genomics: functional analysis of orphan nuclear receptors in the regulation of bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. This compound promotes skeletal muscle regeneration through the TGR5 receptor: this compound promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on Lithocholic Acid Signaling Pathways in Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lithocholic acid (LCA), a secondary bile acid produced by gut microbial metabolism, is a potent signaling molecule with profound effects on hepatocytes. Historically viewed as a toxic byproduct, LCA is now recognized as a key ligand for multiple nuclear and cell surface receptors, orchestrating a complex network of pathways that regulate bile acid homeostasis, detoxification, inflammation, and cell fate. At high concentrations, LCA is hepatotoxic, contributing to cholestatic liver injury.[1][2] However, at physiological levels, it activates protective, adaptive mechanisms. This guide provides a detailed technical overview of the core LCA signaling pathways in hepatocytes, focusing on the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the Takeda G protein-coupled receptor 5 (TGR5). It includes summaries of quantitative data, detailed experimental protocols, and pathway diagrams to facilitate advanced research and therapeutic development.

Core Signaling Pathways in Hepatocytes

LCA exerts its effects on hepatocytes primarily through three key receptors: VDR, PXR, and TGR5. These receptors initiate distinct but often interconnected signaling cascades that control the expression of genes involved in bile acid metabolism, transport, and detoxification.

Vitamin D Receptor (VDR) Pathway

LCA is a high-affinity endogenous ligand for VDR, a nuclear receptor that plays a critical role in detoxification.[3][4] The activation of VDR by LCA is a primary defense mechanism against LCA-induced toxicity.

Mechanism of Action:

-

Ligand Binding: LCA enters the hepatocyte and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5]

-

Nuclear Translocation & DNA Binding: The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5][6]

-

Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of target genes. A key target gene is CYP3A4, an enzyme crucial for hydroxylating and detoxifying LCA.[3][4] This creates a feed-forward catabolic pathway to reduce LCA levels.[3]

Pregnane X Receptor (PXR) Pathway

PXR is another crucial xenobiotic-sensing nuclear receptor in hepatocytes that is activated by LCA.[7][8] Its activation initiates a coordinated response to clear toxic bile acids from the liver.

Mechanism of Action:

-

LCA as a Ligand: LCA or its metabolites bind to and activate PXR.[8]

-

Gene Regulation: Activated PXR induces the expression of genes involved in bile acid transport and metabolism.[8]

-

Detoxification and Transport: Key target genes include CYP3A4 (which PXR co-regulates) and sulfotransferase SULT2A1.[9] SULT2A1 sulfates LCA, which increases its water solubility, inhibits its passive uptake, and promotes its excretion.[2][3] PXR also induces transporters like OATP2, which are involved in bile acid uptake from the blood into hepatocytes for processing.[8]

Takeda G protein-coupled receptor 5 (TGR5) Pathway

Unlike the nuclear receptors VDR and PXR, TGR5 is a cell-surface G protein-coupled receptor. LCA is the most potent endogenous agonist for TGR5.[10][11] While TGR5 is highly expressed in non-parenchymal liver cells like Kupffer cells and sinusoidal endothelial cells, it has also been identified in hepatocytes, particularly under inflammatory conditions.[10][12][13]

Mechanism of Action:

-

Receptor Activation: LCA binds to TGR5 on the hepatocyte membrane.

-

cAMP Signaling: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12]

-

Downstream Effects: The downstream effects in hepatocytes are context-dependent. In some metabolic disease models, TGR5 activation in hepatocytes has been linked to promoting lipotoxicity by disrupting carnitine biosynthesis.[13][14] Conversely, TGR5 signaling can also have protective roles by modulating inflammation and glucose metabolism.[10]

Quantitative Data Summary

The cellular response to LCA is highly dependent on its concentration and the metabolic state of the hepatocyte. The following tables summarize quantitative data from key studies.

Table 1: LCA-Induced Gene Expression Changes in Hepatocytes

| Gene | Receptor | Fold Change (mRNA) | Cell Model | LCA Conc. (µM) | Reference |

| CYP3A4 | VDR / PXR | >10-fold induction | Human Hepatocytes | 50-100 | [4] |

| SULT2A1 | PXR | ~3 to 5-fold induction | Human Hepatocytes | 50 | [9] |

| MRP3 | VDR | ~2 to 4-fold induction | Colon Cells (in vivo) | N/A (diet) | [6] |

| ICAM-1 | Egr-1 | ~4-fold induction | Mouse Hepatocytes | 200 | [15] |

| MIP-2 | Egr-1 | ~8-fold induction | Mouse Hepatocytes | 200 | [15] |

Note: Fold changes are approximate and can vary significantly based on experimental conditions.

Table 2: Receptor Activation by LCA and Derivatives

| Receptor | Ligand | EC50 (µM) | Relative Potency | Reference |

| VDR | This compound | ~20 | 1x | [16] |

| VDR | LCA Acetate | ~0.6 | ~30x vs LCA | [16] |

| PXR | This compound | ~10-50 | Activator | [8] |

| TGR5 | This compound | ~0.53 | Most potent natural agonist | [11] |

| FXR | This compound | >100 | Weak agonist / Antagonist | [17] |

Detailed Experimental Protocols

Luciferase Reporter Assay for VDR Activation

This protocol is used to quantify the ability of LCA or its derivatives to activate the VDR signaling pathway.

Objective: To measure the transcriptional activation of a VDR-responsive promoter by LCA.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

DMEM media with 10% FBS, Penicillin-Streptomycin

-

VDR expression plasmid (e.g., pCMV-VDR)

-

Luciferase reporter plasmid containing multiple VDREs upstream of a minimal promoter (e.g., pVDRE-Luc)

-

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (LCA) stock solution in DMSO

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed HepG2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.

-

Transfection: Co-transfect the cells in each well with the VDR expression plasmid (100 ng), the pVDRE-Luc reporter plasmid (400 ng), and the pRL-TK control plasmid (10 ng) using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

-

LCA Treatment: Replace the medium with fresh, low-serum media containing various concentrations of LCA (e.g., 0, 1, 10, 50, 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the treated cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luminometry: Measure both Firefly and Renilla luciferase activities for each lysate sample using a luminometer and the dual-luciferase assay reagents.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold induction by dividing the normalized luciferase activity of LCA-treated samples by that of the vehicle control.

LCA-Induced Hepatotoxicity

While LCA activates protective detoxification pathways, high concentrations overwhelm these systems, leading to cholestatic liver injury.[1]

Mechanisms of Toxicity:

-

Direct Cytotoxicity: As a detergent-like molecule, high levels of LCA can disrupt cellular membranes, including the mitochondrial membrane.[2]

-

Mitochondrial Stress: Disruption of mitochondrial function leads to the production of reactive oxygen species (ROS), ATP depletion, and initiation of apoptosis or necrosis.[18]

-

Inflammation: LCA can induce the expression of pro-inflammatory genes in hepatocytes, such as ICAM-1 and MIP-2, which can lead to the recruitment of neutrophils and exacerbate liver damage.[1][15] Feeding mice a diet high in LCA results in focal necrosis and significant inflammation.[1]

Conclusion and Future Directions

This compound is a multifaceted signaling molecule in hepatocytes, acting as both a toxicant and a signaling ligand that triggers adaptive, protective responses. The primary signaling axes—VDR, PXR, and TGR5—form a regulatory network that manages bile acid homeostasis and detoxification. Understanding the precise balance between these protective and toxic pathways is critical for developing therapies for cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders. Future research should focus on developing selective modulators for these receptors that can enhance the beneficial, detoxifying effects of LCA signaling while mitigating its inherent toxicity.

References

- 1. This compound FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D receptor-dependent regulation of colon multidrug resistance-associated protein 3 gene expression by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal Detoxification Limits the Activation of Hepatic Pregnane X Receptor by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conjugated this compound Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bile Acids Induce Inflammatory Genes in Hepatocytes: A Novel Mechanism of Inflammation during Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]

- 18. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faced Ligand: A Technical Guide to the Mechanism of Action of Lithocholic Acid on the Farnesoid X Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between lithocholic acid (LCA), a secondary bile acid, and the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals actively engaged in metabolic and hepatic disease research.

Executive Summary

This compound exhibits a complex and context-dependent mechanism of action on the farnesoid X receptor, functioning as both a partial agonist and an antagonist. Its interaction with FXR modulates the transcription of target genes, influencing a cascade of physiological and pathophysiological processes. This guide summarizes the quantitative parameters of this interaction, details the downstream signaling events, and provides comprehensive protocols for key experimental assays used to elucidate this mechanism.

Quantitative Analysis of LCA-FXR Interaction

The binding affinity and functional potency of this compound for the farnesoid X receptor have been characterized using various in vitro assays. The data highlight the nuanced role of LCA as a modulator of FXR activity.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 3.8 µM | Transactivation Assay | Not Specified | [1] |

| EC50 | 34.90 µM | Beta-lactamase Reporter Gene Assay | Not Specified | [2] |

| IC50 (of 7-ELCA) | 15 µM | TR-FRET Coactivator Assay | Not Specified | [3][4][5] |

EC50 (Half-maximal effective concentration) represents the concentration of LCA required to elicit a half-maximal response in an agonist assay. IC50 (Half-maximal inhibitory concentration) for the LCA derivative (7-ethylidene-lithocholic acid) indicates its potency as an antagonist.

Molecular Mechanism of Action and Signaling Pathway

This compound's interaction with FXR initiates a cascade of molecular events that ultimately regulate gene expression. The nature of this regulation—activation or repression—depends on the cellular context and the presence of other co-regulatory proteins.

Upon binding to the ligand-binding domain of FXR, LCA can induce a conformational change that facilitates the recruitment of co-activator or co-repressor proteins. This dual potential as a partial agonist and antagonist is a key feature of its mechanism.

As a partial agonist , LCA binding can promote the heterodimerization of FXR with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent transcriptional activation.

As an antagonist , LCA can compete with more potent endogenous agonists like chenodeoxycholic acid (CDCA) for binding to FXR. In this role, it can either fail to induce the necessary conformational change for co-activator recruitment or actively promote the binding of co-repressors, thereby inhibiting the transcription of FXR target genes.

A critical downstream target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor. Activation of FXR by an agonist leads to the upregulation of SHP, which in turn inhibits the expression of key genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1). Conversely, antagonism of FXR can lead to the downregulation of SHP and a subsequent increase in bile acid synthesis. Another important FXR target gene is the Bile Salt Export Pump (BSEP), which is responsible for transporting bile acids out of hepatocytes.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the interaction between LCA and FXR.

FXR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of LCA to activate or inhibit the transcriptional activity of FXR.

4.1.1 Materials

-

Cell Line: Human Embryonic Kidney (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells.

-

Plasmids:

-

FXR Expression Vector (e.g., pCMV-hFXR).

-

FXR Response Element (FXRE)-Luciferase Reporter Vector (e.g., pGL3-FXRE-luc).

-

Internal Control Vector (e.g., pRL-TK expressing Renilla luciferase).

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound (LCA) and control compounds (e.g., CDCA as a positive control agonist, GW4064 as a synthetic agonist).

-

Dual-Luciferase Reporter Assay System.

-

Phosphate-Buffered Saline (PBS).

-

Passive Lysis Buffer.

-

4.1.2 Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]

- 4. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]

Lithocholic Acid: A Technical Guide to its Interaction with the Vitamin D Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, has emerged as a significant endogenous ligand for the Vitamin D Receptor (VDR). While structurally distinct from the canonical VDR ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), LCA functions as a VDR agonist, modulating a unique profile of gene expression and cellular responses. This technical guide provides an in-depth overview of the LCA-VDR interaction, presenting key quantitative data, detailed experimental protocols for assessing this interaction, and visualizations of the associated signaling pathways. Understanding the nuances of LCA's engagement with VDR offers valuable insights for researchers in metabolic diseases, immunology, and cancer, as well as for professionals in drug development exploring selective VDR modulation.

Data Presentation: Quantitative Analysis of LCA-VDR Interaction

The interaction between this compound and the Vitamin D Receptor has been quantified through various assays, providing insights into its binding affinity and functional potency. The following tables summarize the key quantitative data available in the literature.

Table 1: Functional Potency of this compound (LCA) on VDR

| Compound | Assay Type | Cell Line | Reporter Gene | EC₅₀ (µM) | Fold Activation | Citation |

| This compound (LCA) | Transient Transactivation | HEK293T | CYP24A1-Luc | 16.82 | - | [1] |

| This compound (LCA) | Transient Transactivation | - | - | - | 3.6-fold (at 100 µM) | [2] |

| LCA Acetate | - | - | - | - | ~30 times more potent than LCA | [3] |

Table 2: Comparative Functional Potency of VDR Ligands

| Compound | Assay Type | Cell Line | Reporter Gene | EC₅₀ / AC₅₀ | Citation |

| 1α,25-dihydroxyvitamin D₃ | Transient Transactivation | HEK293T | CYP24A1-Luc | 0.65 nM | [1] |

| Calcipotriol | Transient Transactivation | HEK293T | CYP24A1-Luc | 0.0009 µM | [1] |

| Ergocalciferol | Transient Transactivation | HEK293T | CYP24A1-Luc | 14.44 µM | [1] |

Signaling Pathways

Upon binding to the VDR, this compound initiates a cascade of molecular events that lead to the regulation of target gene expression. This signaling pathway involves heterodimerization with the Retinoid X Receptor (RXR), recruitment of co-regulators, and binding to specific DNA sequences known as Vitamin D Response Elements (VDREs).

Experimental Workflows and Protocols

The following section provides detailed methodologies for key experiments cited in the study of this compound as a VDR ligand.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (LCA) by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.

Detailed Protocol:

-

Receptor Preparation:

-

Homogenize cells or tissues known to express VDR in a cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash and resuspend the membranes in the final assay buffer (e.g., Tris-HCl based buffer with protein stability additives).[4]

-

-

Assay Incubation:

-

In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-specific-activity radioligand (e.g., [³H]-calcitriol), and serial dilutions of the unlabeled competitor (LCA).

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol, e.g., 1000-fold excess).[4]

-

Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[4]

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of LCA.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[4]

-

The IC₅₀ value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of LCA to activate VDR-mediated gene transcription.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Transfection:

-

Prepare a transfection mixture containing:

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

Add the transfection complexes to the cells and incubate for 4-6 hours, then replace the medium.[6]

-

-

Compound Treatment:

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the log concentration of LCA and use non-linear regression to determine the EC₅₀ value.[7]

-

Co-activator Recruitment Assay (TR-FRET)

This assay measures the ability of LCA to promote the interaction between VDR and a co-activator peptide.

Detailed Protocol:

-

Reagent Preparation:

-

Obtain or prepare a purified VDR ligand-binding domain (LBD) tagged with Glutathione-S-Transferase (GST).

-

Use a terbium-labeled anti-GST antibody as the donor fluorophore.

-

Use a fluorescein-labeled co-activator peptide (containing an LXXLL motif) as the acceptor fluorophore.

-

Prepare serial dilutions of LCA.

-

-

Assay Procedure:

-

In a black, 384-well assay plate, combine the GST-VDR-LBD, the terbium-labeled anti-GST antibody, the fluorescein-labeled co-activator peptide, and the various concentrations of LCA.

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

-

Detection:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of excitation at approximately 340 nm and measuring emission at both ~495 nm (terbium) and ~520 nm (fluorescein).

-

-

Data Analysis:

-

Calculate the ratio of the emission signals (520 nm / 495 nm). An increase in this ratio indicates co-activator recruitment.

-

Plot the emission ratio against the log concentration of LCA and use non-linear regression to determine the EC₅₀ value.

-

Conclusion

This compound represents a fascinating example of a non-steroidal ligand for the Vitamin D Receptor, highlighting the promiscuity and adaptability of this nuclear receptor. Its ability to act as a VDR agonist, particularly in the gut where its concentrations are highest, suggests a physiological role in modulating VDR signaling in response to the gut microbiome. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of LCA and other selective VDR modulators. A thorough understanding of the LCA-VDR axis will undoubtedly contribute to the development of novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

TGR5 receptor activation by lithocholic acid

An In-depth Technical Guide to the Activation of the TGR5 Receptor by Lithocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. This compound (LCA), a secondary bile acid, is its most potent endogenous agonist. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning TGR5 activation by LCA, focusing on the core signaling pathways, quantitative aspects of this interaction, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to investigate and modulate TGR5 activity.

Introduction to TGR5 and this compound

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.[1] It is expressed in a variety of tissues, including the intestine, gallbladder, brown adipose tissue, and certain immune cells.[2][3][4] TGR5 activation is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[5][6]

This compound (LCA) is a secondary bile acid formed in the intestine through the metabolic action of gut microbiota on the primary bile acid chenodeoxycholic acid. Among all endogenous bile acids, LCA demonstrates the highest potency for TGR5 activation.[5][7] The interaction between LCA and TGR5 initiates a cascade of intracellular signaling events with diverse physiological consequences, making it a focal point of research in metabolic and inflammatory diseases.

TGR5 Signaling Pathways upon this compound Activation

The primary signaling mechanism initiated by the binding of LCA to TGR5 involves the canonical Gαs protein-cAMP pathway. However, downstream signaling is multifaceted, involving other important cellular effectors.

The Canonical Gαs-cAMP-PKA/EPAC Pathway

Upon LCA binding, TGR5 undergoes a conformational change that facilitates its coupling to the stimulatory G protein, Gαs.[6][8][9] This interaction triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase (AC).[6][8][9] AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6][8]

Elevated intracellular cAMP levels activate two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA can then phosphorylate a multitude of substrate proteins, modulating their activity and leading to various cellular responses.[5]

-

Exchange Protein Directly Activated by cAMP (EPAC): EPAC is a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The binding of cAMP to EPAC induces a conformational change that activates its catalytic activity, leading to the activation of Rap proteins and their downstream signaling pathways.[1][5]

Figure 1: Canonical TGR5 signaling pathway initiated by this compound.

Downstream ERK1/2 and AKT Activation

Activation of the TGR5-cAMP axis can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and Protein Kinase B (AKT).[5]

-

ERK1/2 Activation: The activation of ERK1/2 by TGR5 can be mediated through both PKA and EPAC. PKA can phosphorylate and activate Raf-1, which in turn initiates the MAPK/ERK kinase (MEK1/2) and ERK1/2 signaling cascade.[5]

-

AKT Activation: EPAC-mediated activation of Rap1 can indirectly lead to the phosphorylation and activation of AKT, a key regulator of cell survival and metabolism.[5] TGR5 activation has been shown to increase AKT phosphorylation in various cell types.

Figure 2: Downstream ERK1/2 and AKT activation pathways.

Glucagon-Like Peptide-1 (GLP-1) Secretion

In intestinal enteroendocrine L-cells, TGR5 activation by LCA is a key stimulus for the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by potentiating insulin secretion from pancreatic β-cells. The mechanism involves the TGR5-cAMP pathway, which leads to an increase in intracellular calcium levels and subsequent exocytosis of GLP-1-containing granules.[11][12][13]

Figure 3: TGR5-mediated GLP-1 secretion in enteroendocrine L-cells.

Quantitative Data on TGR5 Activation by this compound

The potency of bile acids in activating TGR5 varies, with LCA being the most potent endogenous agonist. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist.

| Agonist | Receptor | EC50 (μM) | Reference |

| This compound (LCA) | Human TGR5 | 0.53 | [5][7] |

| Deoxycholic Acid (DCA) | Human TGR5 | 1.0 | [7] |

| Chenodeoxycholic Acid (CDCA) | Human TGR5 | 4.4 | [7] |

| Cholic Acid (CA) | Human TGR5 | 7.7 | [7] |

| Taurothis compound (TLCA) | Human TGR5 | 0.33 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TGR5 activation by LCA.

Measurement of Intracellular cAMP Levels

4.1.1. Principle Upon TGR5 activation, the increase in intracellular cAMP can be quantified using various methods, including competitive enzyme-linked immunosorbent assays (ELISAs) or reporter gene assays where the expression of a reporter (e.g., luciferase or secreted alkaline phosphatase - SEAP) is under the control of a cAMP response element (CRE).[6][11][14]

4.1.2. Materials

-

Cells expressing TGR5 (e.g., HEK293-TGR5, CHO-TGR5)

-

This compound (LCA)

-

Forskolin (positive control)

-

Cell culture medium

-

Lysis buffer (for some ELISA kits)

-

Microplate reader

4.1.3. Protocol (using a CRE-Luciferase Reporter Assay)

-

Cell Seeding: Seed TGR5-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Transfection (if necessary): If using a transient expression system, co-transfect the cells with a TGR5 expression vector and a CRE-luciferase reporter vector.

-

Cell Starvation: Prior to stimulation, starve the cells in serum-free medium for 4-6 hours.

-

Compound Preparation: Prepare serial dilutions of LCA and a positive control (e.g., forskolin) in serum-free medium.

-

Cell Stimulation: Remove the starvation medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 4-6 hours) at 37°C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Plot the luciferase signal against the logarithm of the agonist concentration to determine the EC50 value.

Figure 4: Workflow for a cAMP reporter gene assay.

GLP-1 Secretion Assay

4.2.1. Principle This assay measures the amount of GLP-1 secreted from enteroendocrine cells (e.g., STC-1 or primary L-cells) in response to TGR5 activation by LCA.[16] The secreted GLP-1 in the cell culture supernatant is quantified using a specific ELISA kit.

4.2.2. Materials

-

Enteroendocrine cell line (e.g., STC-1)

-

This compound (LCA)

-

HEPES buffer

-

GLP-1 ELISA kit

-

Microplate reader

4.2.3. Protocol

-

Cell Culture: Culture STC-1 cells in an appropriate medium until they reach the desired confluency.

-

Cell Seeding: Seed the cells into a 24-well plate and allow them to grow for 48 hours.

-

Washing: Gently wash the cells twice with HEPES buffer.

-

Stimulation: Add LCA at various concentrations dissolved in HEPES buffer to the cells and incubate for 2 hours at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

Western Blot for ERK1/2 and AKT Phosphorylation

4.3.1. Principle Western blotting is used to detect the phosphorylation status of ERK1/2 and AKT, which indicates their activation, following TGR5 stimulation with LCA.

4.3.2. Materials

-

TGR5-expressing cells

-

This compound (LCA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

4.3.3. Protocol

-

Cell Treatment: Treat TGR5-expressing cells with LCA for various time points.

-

Cell Lysis: Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

β-Arrestin Recruitment Assay

4.4.1. Principle This assay determines if TGR5 activation by LCA leads to the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling. Assays often utilize enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.[12][17]

4.4.2. Materials

-

Cells co-expressing TGR5 tagged with a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.

-

This compound (LCA)

-

Assay buffer

-

Detection reagent

-

Luminometer

4.4.3. Protocol (using a commercial EFC-based assay)

-

Cell Seeding: Dispense the engineered cells into a 384-well assay plate.

-

Compound Addition: Add serial dilutions of LCA to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the detection reagent to each well.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the potency of β-arrestin recruitment.

Conclusion

The activation of TGR5 by its most potent endogenous agonist, this compound, initiates a complex network of signaling pathways that are of significant interest for the development of therapeutics for metabolic and inflammatory diseases. This technical guide has provided a detailed overview of the core signaling cascades, quantitative data on the LCA-TGR5 interaction, and comprehensive experimental protocols to facilitate further research in this promising field. A thorough understanding of these molecular mechanisms and experimental approaches is crucial for the successful design and development of novel TGR5-targeted therapies.

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. caymanchem.com [caymanchem.com]

- 16. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Physiological Concentrations of Lithocholic Acid in Serum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of lithocholic acid (LCA) in human serum. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of this secondary bile acid in health and disease. This document summarizes quantitative data, details experimental protocols for LCA measurement, and visualizes key signaling pathways involving LCA.

Quantitative Data on Serum this compound Concentrations

This compound, a secondary bile acid formed by the bacterial 7α-dehydroxylation of chenodeoxycholic acid in the intestine, is present in human serum at low concentrations.[1] Its levels can fluctuate based on factors such as diet, gut microbiota composition, and the presence of various diseases. The following tables summarize the reported physiological concentrations of LCA in serum or plasma from healthy individuals and patients with different pathological conditions.

Table 1: Serum/Plasma this compound Concentrations in Healthy Individuals

| Population | Sample Type | Condition | LCA Concentration (mean ± SEM or range) | Reference |

| Healthy Adults | Serum | Not specified | Present in small amounts | [2] |

| Healthy Controls | Plasma | - | 32 ± 3 nM | [3] |

| Healthy Controls | Inferior Mesenteric Vein Serum | - | 0.21 ± 0.15 µM/L | [3][4] |

| Healthy Controls | Serum | - | LCA levels were low | [5] |

Table 2: Serum/Plasma this compound Concentrations in Various Disease States

| Disease State | Sample Type | Patient Group | LCA Concentration (mean ± SEM or range) | Reference |

| Jaundice | Serum | Patients with jaundice (n=3) | Present | [2] |

| Mild Liver Cirrhosis | Serum | Patients with moderate post-hepatitis cirrhosis (n=20) | Increased levels | [6] |

| Inflammatory Bowel Disease (IBD) | Inferior Mesenteric Vein Serum | Patients with severe IBD (n=19) | 0.54 ± 0.15 µM/L | [3][4] |

| Inflammatory Bowel Disease (IBD) | Serum | IBD Patients | Significantly lower levels | [7] |

| Fatty Liver Disease | Serum | Patients with non-alcoholic fatty liver (NAFL) and alcoholic fatty liver (AFL) | 6.23 (2.98, 13.47) nmol/L in controls, 4.1 (1.68, 16.75) nmol/L in NAFL, 3.18 (1.29, 14.62) nmol/L in AFL | [8] |